3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds . Similarly, other research has focused on synthesizing related compounds, such as 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, also via the Vilsmeier-Haack reaction . These methods highlight the versatility of the Vilsmeier-Haack reagent in synthesizing various pyrazole aldehydes.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied. X-ray crystallography has been used to determine the structure of these compounds, revealing details such as the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and the specific angles between different phenyl rings and the pyrazole core . The optimized molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecules .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is another area of interest. The introduction of various substituents can lead to different chemical behaviors and potential applications. For example, the reaction of pyrazole carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . These reactions demonstrate the potential of pyrazole derivatives to participate in the synthesis of more complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized in several studies. Photophysical properties, such as emission spectra and quantum yields, have been investigated in different solvents, revealing the solvatochromic behavior of these compounds . Additionally, molecular docking studies suggest that certain functional groups, like the fluorine atom and the carbonyl group, are crucial for binding, indicating the potential for these compounds to exhibit biological activities such as phosphodiesterase inhibition .
Scientific Research Applications
Anticonvulsant and Analgesic Applications
- New compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and tested for anticonvulsant and analgesic activities. Several of these compounds displayed potent anticonvulsant activity and significant analgesic activity without toxicity, highlighting their potential in pharmacological research (Viveka et al., 2015).
Crystal Structures and Synthesis
- Studies on the synthesis and crystal structures of various pyrazole compounds, including those similar to 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde, were conducted. These studies are crucial for understanding the structural aspects of such compounds, which can have implications in materials science and drug design (Loh et al., 2013).
Antimicrobial Activity
- Research on pyrazole-4-carbaldehyde derivatives with a 2,4-dichloro phenyl moiety has shown promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Chandrashekhar et al., 2013).
Antioxidant and Anti-inflammatory Activity
- A study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activities. Some compounds exhibited significant activities, suggesting their potential therapeutic applications (Sudha et al., 2021).
Novel Synthesis Techniques
- Research on the efficient synthesis of multifluorinated pyrazolone-5-one derivatives, including 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one, has been reported. These techniques emphasize eco-friendly conditions and have implications in green chemistry (Gadakh et al., 2010).
New Compound Synthesis
- A new compound synthesized via a three-component reaction involving 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was characterized, offering insights into new chemical synthesis routes (Viveka et al., 2012).
Advanced Materials Research
- The synthesis of novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted pyridine-3-carbonitriles was explored, which is significant for the development of advanced materials and nanotechnology (Khalifa et al., 2017).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound, modifications that could be made to its structure to enhance its properties, or new methods for its synthesis.
Each of these sections would be based on a thorough review of the scientific literature, and all relevant papers would be analyzed and cited appropriately. The information would be presented in a clear, concise paragraph format, with a subheading for each section.
Please note that this is a general approach and the specific details would depend on the available information about the compound. If you have a specific compound or class of compounds in mind, I would recommend conducting a literature search to find the most up-to-date and relevant information.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFLTDLSUPDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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